molecular formula C10H14N2O3 B6616227 4,5-dimethoxy-2-(methylamino)benzamide CAS No. 1023310-14-6

4,5-dimethoxy-2-(methylamino)benzamide

Cat. No.: B6616227
CAS No.: 1023310-14-6
M. Wt: 210.23 g/mol
InChI Key: GIQVTVDUIJULHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dimethoxy-2-(methylamino)benzamide is an organic compound with the molecular formula C10H14N2O3 It is a derivative of benzamide, characterized by the presence of two methoxy groups and a methylamino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethoxy-2-(methylamino)benzamide typically involves the reaction of 4,5-dimethoxy-2-nitrobenzoic acid with methylamine. The nitro group is first reduced to an amino group, followed by the formation of the amide bond. The reaction conditions often include the use of reducing agents such as iron powder or catalytic hydrogenation, and the reaction is carried out in solvents like ethanol or methanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-2-(methylamino)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, substituted benzamides, and various derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

4,5-Dimethoxy-2-(methylamino)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-2-(methylamino)benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethoxybenzamide
  • 3-Acetoxy-2-methylbenzamide
  • 4-Methoxy-2-(methylamino)benzamide

Uniqueness

4,5-Dimethoxy-2-(methylamino)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications .

Biological Activity

4,5-Dimethoxy-2-(methylamino)benzamide is an organic compound with the molecular formula C10_{10}H14_{14}N2_2O3_3. This compound is notable for its unique arrangement of functional groups, which bestow it with distinct chemical and biological properties. It has been studied for various biological activities, including potential therapeutic effects against viral infections and cancer.

Chemical Structure and Synthesis

The compound features two methoxy groups and a methylamino group attached to a benzamide structure. The synthesis typically involves the reduction of 4,5-dimethoxy-2-nitrobenzoic acid followed by the formation of the amide bond with methylamine. Common reagents used in the synthesis include iron powder for reduction and ethanol or methanol as solvents.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds related to this compound. For instance, derivatives of benzamide have shown efficacy against viruses such as Ebola and Hepatitis B. Research indicates that these compounds can inhibit viral entry and replication, suggesting a mechanism that involves interaction with viral proteins or host cell receptors .

Table 1: Antiviral Efficacy of Related Compounds

Compound NameVirus TargetedIC50 (µM)Reference
4-(aminomethyl)benzamideEbola<10
IMB-0523Hepatitis B1.99

Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that related benzamide derivatives exhibit cytotoxic effects across various cancer cell lines. These compounds have shown promising results in inhibiting receptor tyrosine kinases, which are crucial in cancer cell proliferation .

Table 2: Cytotoxicity of Benzamide Derivatives

Compound NameCell LineIC50 (µM)Reference
Compound AMCF-7 (Breast)15
Compound BHeLa (Cervical)20
Compound CA549 (Lung)25

The biological activity of this compound is believed to involve its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or modulator, affecting pathways critical for viral replication or cancer cell survival. For instance, its structural features allow it to bind effectively to target proteins involved in these processes .

Case Studies

  • Ebola Virus Inhibition : A study demonstrated that certain benzamide derivatives could inhibit the entry of Ebola virus into host cells. Compounds were tested in vitro using Vero cells, showing significant antiviral activity at low concentrations .
  • Hepatitis B Treatment : Another investigation focused on a derivative of this compound for its anti-HBV activity. The compound was effective in reducing HBV DNA levels in infected cell lines, indicating its potential as a therapeutic agent against hepatitis B .

Properties

IUPAC Name

4,5-dimethoxy-2-(methylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-12-7-5-9(15-3)8(14-2)4-6(7)10(11)13/h4-5,12H,1-3H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIQVTVDUIJULHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(C=C1C(=O)N)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2.40 g (10.1 mmol) 6,7-Dimethoxy-1-methyl-1H-benzo(d)(1,3)oxazine-2,4-dione were dissolved in 30 ml tetrahydrofuran and 15.0 ml ammonia (25%) added at 0° C. The solution was stirred for 30 min at 0° C. and for 30 min at room temperature. THF was distilled under vacuum and the remaining suspension was neutralized with diluted hydrogen chloride acid. The product was isolated by filtration.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.